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Compound of Interest

Compound Name: CH 5450

Cat. No.: B1684288 Get Quote

This technical guide provides a comprehensive overview of the therapeutic potential of

CH5450, a potent and highly selective second-generation Anaplastic Lymphoma Kinase (ALK)

inhibitor. Developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC),

CH5450 has demonstrated significant efficacy, particularly in patients with resistance to first-

generation ALK inhibitors and those with brain metastases. This document details the

mechanism of action, preclinical and clinical data, and key experimental protocols relevant to

researchers, scientists, and drug development professionals.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo

activity of CH5450.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of CH5450
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Target Assay Type
IC50
(nmol/L)

Cell Line
Cellular
Assay

GI50
(nmol/L)

ALK Kinase Assay 1.9

NCI-H2228

(ALK-

positive)

Cell

Proliferation
3.3

L1196M Kinase Assay 3.5

SUP-M2

(ALK-

positive)

Cell

Proliferation
25

C1156Y Kinase Assay 4.8

KARPAS-299

(ALK-

positive)

Cell

Proliferation
23

RET Kinase Assay 48
NB-1 (RET-

positive)

Cell

Proliferation
>1000

ROS1 Kinase Assay 95

U-118 MG

(ROS1-

positive)

Cell

Proliferation
>1000

LTK Kinase Assay 16 - - -

Table 2: Pharmacokinetic Properties of CH5450 in Preclinical Models

Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·hr/mL
)

Bioavaila
bility (%)

Mouse 10 Oral 1,200 2 8,400 75

Rat 10 Oral 980 4 9,800 82

Dog 5 Oral 650 2 5,200 65

Table 3: Summary of Clinical Efficacy in ALK-Positive NSCLC Patients (Phase I/II)
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Patient Population
Overall Response
Rate (ORR)

Median
Progression-Free
Survival (PFS)

CNS Overall
Response Rate

Crizotinib-naïve 93.5% Not Reached 81%

Crizotinib-resistant 55% 8.9 months 57%

Mechanism of Action: ALK Signaling Pathway
Inhibition
CH5450 exerts its therapeutic effect by potently and selectively inhibiting the ALK receptor

tyrosine kinase. In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of

the ALK gene with another gene, most commonly EML4, resulting in a constitutively active

fusion protein (EML4-ALK). This oncoprotein drives tumor cell proliferation, survival, and

metastasis through the activation of downstream signaling pathways, including the RAS-MEK-

ERK, PI3K-AKT, and JAK-STAT pathways. CH5450 binds to the ATP-binding pocket of the ALK

kinase domain, preventing its autophosphorylation and the subsequent activation of these

downstream signaling cascades.
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Caption: CH5450 inhibits the constitutively active EML4-ALK fusion protein.

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay
This assay quantifies the ability of CH5450 to inhibit the enzymatic activity of ALK and other

kinases.

Protocol:

Recombinant human ALK kinase domain is incubated with a specific peptide substrate and

ATP in a kinase reaction buffer.

CH5450 is added at various concentrations to determine its inhibitory effect.

The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

The amount of phosphorylated substrate is quantified using an ADP-Glo™ Kinase Assay,

which measures ADP formation.

Luminescence is measured, and the IC50 value is calculated by fitting the dose-response

curve using a four-parameter logistic model.

Cellular Proliferation Assay
This assay assesses the effect of CH5450 on the growth of ALK-positive cancer cell lines.

Protocol:

NCI-H2228 cells (harboring the EML4-ALK fusion gene) are seeded in 96-well plates at a

density of 5,000 cells per well.

After 24 hours, cells are treated with a serial dilution of CH5450 for 72 hours.

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which

measures intracellular ATP levels.

Luminescence is recorded, and the GI50 (concentration for 50% of maximal inhibition of cell

growth) is determined from the dose-response curve.
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Caption: Preclinical to clinical development workflow for CH5450.

In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of CH5450 in a living organism.

Protocol:

Female BALB/c nude mice are subcutaneously inoculated with NCI-H2228 cells.

When tumors reach a volume of approximately 100-200 mm³, mice are randomized into

vehicle control and treatment groups.

CH5450 is administered orally once daily at doses ranging from 1 to 20 mg/kg.

Tumor volume and body weight are measured twice weekly.

At the end of the study, tumors are excised and may be used for pharmacodynamic and

biomarker analysis (e.g., Western blot for p-ALK).

Tumor growth inhibition (TGI) is calculated as a measure of efficacy.

Conclusion
CH5450 is a highly potent and selective ALK inhibitor with significant therapeutic potential in

the treatment of ALK-positive NSCLC. Its robust preclinical activity, favorable pharmacokinetic

profile, and impressive clinical efficacy, including in the challenging setting of brain metastases
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and crizotinib resistance, underscore its importance in the oncology landscape. The

experimental protocols detailed herein provide a framework for further investigation and

characterization of this and similar targeted therapies. Continued research is warranted to

explore its full potential, including its role in combination therapies and its activity against

emerging resistance mutations.

To cite this document: BenchChem. [The Therapeutic Potential of CH5450: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684288#exploring-the-therapeutic-potential-of-ch-
5450]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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